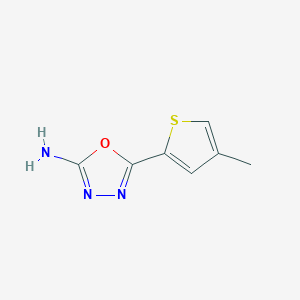

5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

描述

属性

IUPAC Name |

5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-5(12-3-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAHJELNLDTMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677752 | |

| Record name | 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219827-55-0 | |

| Record name | 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial activity. The compound 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine has been shown to possess inhibitory effects against various bacterial strains. For instance, studies have demonstrated that modifications to the oxadiazole ring can enhance the compound's efficacy against resistant strains of bacteria .

Anticancer Activity

The 1,3,4-oxadiazole scaffold is recognized for its potential anticancer properties. Compounds within this class have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. Preliminary studies on this compound suggest that it may function as an effective anticancer agent by targeting specific cellular pathways involved in tumor growth .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of thioketones with hydrazides in the presence of appropriate catalysts or reagents. This method allows for the efficient formation of the oxadiazole ring while introducing functional groups that can be further modified for enhanced biological activity .

Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for confirming the structure and purity of synthesized compounds. For instance, NMR analysis provides insight into the molecular environment of hydrogen atoms within the compound, aiding in understanding its chemical behavior .

Photoluminescent Properties

Recent investigations have revealed that this compound exhibits photoluminescent properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has shown promising results in enhancing the efficiency and stability of light emission .

Sensor Development

Due to its electronic properties, this compound is being explored as a potential material for chemical sensors. Its ability to undergo charge transfer interactions makes it an ideal candidate for detecting environmental pollutants or biological markers through fluorescence quenching mechanisms .

Case Studies

作用机制

The mechanism by which 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

相似化合物的比较

Structural Analogues of 1,3,4-Oxadiazol-2-amines

The 1,3,4-oxadiazole ring system is highly versatile, with substitutions at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Synthetic Methods : Photocatalytic methods (e.g., eosin-Y under visible light) achieve high yields (92–94%) for methoxy- and chloro-substituted analogs, suggesting scalability for industrial applications .

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazol-2-amine Derivatives

Key Observations :

- Enzyme Inhibition : The 5-(4-nitrophenyl) analog forms hydrogen bonds with the hinge region of GSK-3β, a kinase involved in neurodegenerative diseases and cancer .

- Anticancer Potency: Pyridinyl-substituted derivatives (e.g., compound 117) exhibit nanomolar IC₅₀ values, outperforming the standard drug erlotinib .

Comparison with Thiadiazole Analogs

Replacing oxygen with sulfur in the heterocyclic ring (1,3,4-thiadiazole) alters electronic properties and bioactivity:

Table 3: Thiadiazole vs. Oxadiazole Derivatives

Key Observations :

生物活性

5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a CAS number of 1223748-45-5. It features an oxadiazole ring substituted with a methylthiophenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 181.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the oxadiazole moiety showed enhanced activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using human cancer cell lines showed that this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The efficacy was assessed through MTT assays, revealing IC50 values that indicate potent antitumor activity .

Anticonvulsant Activity

In a related study involving oxadiazole derivatives, some compounds demonstrated anticonvulsant effects in animal models. The evaluation included both in vivo and in silico methods to assess seizure activity reduction compared to standard anticonvulsants like phenytoin. The findings suggest that structural modifications on the oxadiazole ring can enhance anticonvulsant potency .

Case Studies

-

Antimicrobial Evaluation :

- A series of oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli.

- Results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity.

- Example: Compound 5c showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

-

Antitumor Screening :

- The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 cells.

- Mechanistic studies revealed induction of apoptosis through caspase activation.

-

Anticonvulsant Testing :

- In a Maximal Electroshock (MES) model, the compound significantly reduced the duration of tonic seizures.

- Compounds derived from this compound were compared with traditional anticonvulsants.

- Results indicated superior efficacy in seizure control for certain derivatives.

准备方法

Hydrazide Preparation

- The precursor 4-methylthiophene-2-carboxylic acid is first converted into its methyl ester by refluxing with methanol in the presence of catalytic sulfuric acid.

- The methyl ester is then reacted with hydrazine hydrate to yield the corresponding hydrazide.

- This two-step process is well-documented and provides hydrazides in good purity and yield, serving as key intermediates for oxadiazole synthesis.

Cyclodehydration Using Dehydrating Agents

- The hydrazide is treated with phosphorus oxychloride or thionyl chloride under reflux.

- These reagents facilitate intramolecular cyclization by dehydrating the hydrazide moiety, forming the 1,3,4-oxadiazole ring.

- The reaction typically proceeds at elevated temperatures (reflux) for several hours.

- Workup involves quenching and purification by recrystallization or chromatography.

- This classical approach is widely used in both laboratory and industrial settings due to its reliability.

Iodine-Mediated Oxidative Cyclization

- An alternative, metal-free method involves condensation of the hydrazide with an aldehyde (if applicable) followed by oxidative cyclization using iodine.

- Potassium carbonate or other bases maintain a basic pH, facilitating the formation of the oxadiazole ring via C–O bond formation.

- This method is advantageous for its mild conditions, scalability, and environmental friendliness.

- It has been demonstrated to be compatible with a variety of aromatic and aliphatic substrates, including thiophene derivatives.

Research Findings and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Dehydrating Agent Cyclization (POCl3/SOCl2) | Established, high yield, straightforward | Use of corrosive reagents, harsh conditions | 70–90% | High, used industrially |

| Iodine-Mediated Oxidative Cyclization | Mild, metal-free, environmentally benign | Requires precise control of conditions | 70–80% | Good, scalable |

| Hydrazide Route via Esterification + Hydrazinolysis | Provides pure intermediates, versatile | Multi-step, time-consuming | 67–98% (hydrazide stage) | High |

- The iodine-mediated method offers a greener alternative to classical dehydrating agents, aligning with modern sustainable chemistry practices.

- The classical dehydrating agent method remains dominant in industrial synthesis due to its robustness and high yields.

- Hydrazide preparation via esterification and hydrazinolysis is a critical step common to both methods and influences overall efficiency.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Reaction Type | Notes |

|---|---|---|---|

| Esterification of 4-methylthiophene-2-carboxylic acid | Methanol, catalytic H2SO4, reflux | Fischer esterification | Prepares methyl ester intermediate |

| Hydrazinolysis of methyl ester | Hydrazine hydrate, reflux | Nucleophilic substitution | Forms hydrazide intermediate |

| Cyclodehydration to oxadiazole | POCl3 or SOCl2, reflux | Intramolecular cyclization | Classical method for oxadiazole ring formation |

| Oxidative cyclization | Iodine (I2), K2CO3, base, mild heating | Oxidative C–O bond formation | Metal-free, environmentally friendly alternative |

常见问题

Basic: How can researchers optimize the synthesis of 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine to improve yield and purity?

Methodological Answer:

Synthesis optimization involves selecting appropriate precursors and reaction conditions. Key steps include:

- Precursor Selection : Use 4-methylthiophene-2-carboxylic acid hydrazide and cyanogen bromide to form the oxadiazole ring .

- Reagent Optimization : Employ polar aprotic solvents (e.g., DMF) for cyclization reactions to enhance regioselectivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity. Yields >75% are achievable with strict temperature control (70–80°C) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-ray Crystallography : Determines precise molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions forming 3D networks) .

- NMR Spectroscopy : and NMR (in DMSO-d6) identify substituents: methylthiophene protons at δ 2.4 ppm (singlet) and oxadiazole C=N signals at δ 160–165 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 222.0698) .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., MAPK8) using fluorescence-based assays (IC50 values) .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hr exposure) .

Advanced: How can researchers investigate the compound’s mechanism of enzyme modulation?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., MAPK8’s ATP-binding pocket) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Kinetic Studies : Measure substrate turnover rates (Vmax, Km) pre- and post-compound incubation to identify inhibition type (competitive/non-competitive) .

Advanced: What computational strategies enhance reaction design for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian 16 to simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Machine Learning : Train models on PubChem data to predict regioselectivity in substitution reactions .

- Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) studies identify rate-limiting steps in cyclization reactions .

Advanced: How should contradictory data on biological activity across studies be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple sources (e.g., IC50 values) using standardized protocols (e.g., OECD Test Guidelines) .

- Dose-Response Validation : Replicate assays under controlled conditions (pH, temperature, cell passage number) to isolate variables .

- Structural Analog Comparison : Compare activity trends with analogs (e.g., fluorophenyl vs. methylthiophene derivatives) to identify SAR patterns .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophiles .

- Solvent Effects : Use non-polar solvents (toluene) to favor para-substitution over ortho in aromatic systems .

- Catalytic Control : Employ Pd/Cu catalysts for Suzuki-Miyaura coupling to target C-5 of the oxadiazole ring .

Advanced: What methodologies are used to study pharmacokinetic properties?

Methodological Answer:

- In Silico ADMET Prediction : SwissADME predicts logP (2.1), bioavailability (55%), and blood-brain barrier permeability .

- Plasma Stability Assays : Incubate compound in human plasma (37°C, 24 hr) and quantify degradation via HPLC .

- Caco-2 Permeability : Measure apical-to-basolateral transport to estimate intestinal absorption .

Advanced: How does crystallography elucidate intermolecular interactions critical for solid-state stability?

Methodological Answer:

- Hydrogen-Bond Analysis : X-ray data reveal N–H⋯N bonds (2.8–3.0 Å) between oxadiazole amines, forming supramolecular networks .

- π-Stacking Metrics : Calculate interplanar distances (3.4–3.6 Å) between thiophene and oxadiazole rings to assess packing efficiency .

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition (>200°C) with crystallographic lattice energy .

Advanced: What in vivo toxicity screening models are appropriate for this compound?

Methodological Answer:

- Zebrafish Embryotoxicity : Expose embryos (24–96 hpf) to graded concentrations (1–100 µM) and monitor teratogenicity .

- Rodent Acute Toxicity : OECD 423 guidelines: Administer 300 mg/kg orally to rats and monitor mortality/behavior over 14 days .

- Hepatotoxicity Markers : Measure ALT/AST levels in serum post-administration (dose: 50 mg/kg, 7 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。